molecular formula C13H11N3O3 B2986429 N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide CAS No. 65251-89-0

N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide

Cat. No. B2986429
CAS RN: 65251-89-0
M. Wt: 257.249
InChI Key: SYFGRNYJBOXRJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide” could potentially involve flavin-dependent N-hydroxylating enzymes . These enzymes play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .


Chemical Reactions Analysis

The chemical reactions involving “N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide” could potentially involve flavin-dependent N-hydroxylating enzymes . These enzymes can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

Scientific Research Applications

Environmental Remediation

Studies have shown the effectiveness of different materials and methods in the degradation or adsorption of nitrobenzene derivatives from the environment. For example, the use of dioctahedral smectite and reduced graphene oxide as sorbents and catalysts for the adsorption and reduction of nitrobenzene, respectively, demonstrates the potential of these materials in environmental cleanup efforts (A. Chatterjee et al., 2003; Yongjun Gao et al., 2011).

Materials Science

In materials science, the integration of nitrobenzene derivatives into polymers and nanocomposites has been explored for the development of photodegradable materials and efficient photocatalysts. The synthesis of graphene-ZnO-Au nanocomposites and their application in the photocatalytic reduction of nitrobenzene highlights the innovative approach to environmental remediation and the generation of valuable chemicals (Prathik Roy et al., 2013).

Catalysis

The catalytic properties of nitrobenzene derivatives and related materials have been investigated, demonstrating their potential in facilitating various chemical reactions. The use of reduced graphene oxide for the hydrogenation of nitrobenzene at room temperature showcases the catalytic capabilities of these materials (Yongjun Gao et al., 2011).

Analytical Chemistry

properties

IUPAC Name

N-hydroxy-3-nitro-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-15-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h1-9,17H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFGRNYJBOXRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide

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